4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride
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Overview
Description
4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride is a chemical compound that belongs to the class of benzo[d]oxazole derivatives This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonyl chloride group attached to the benzo[d]oxazole ring
Preparation Methods
The synthesis of 4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride typically involves multiple stepsThe reaction conditions often involve the use of reagents such as fluorinating agents, methylating agents, and sulfonyl chlorides under controlled temperatures and pressures .
Chemical Reactions Analysis
4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions with aromatic compounds to form more complex structures.
Common reagents used in these reactions include nucleophiles like amines, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors .
Comparison with Similar Compounds
4-Fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-7-sulfonyl chloride can be compared with other benzo[d]oxazole derivatives, such as:
4-Hydroxy-2-quinolones: These compounds also possess a benzo[d]oxazole core but differ in their functional groups and biological activities.
Benzo[d]thiazole derivatives: These compounds have a similar structure but contain a sulfur atom instead of an oxygen atom in the ring, leading to different chemical and biological properties.
Properties
Molecular Formula |
C8H5ClFNO4S |
---|---|
Molecular Weight |
265.65 g/mol |
IUPAC Name |
4-fluoro-3-methyl-2-oxo-1,3-benzoxazole-7-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClFNO4S/c1-11-6-4(10)2-3-5(16(9,13)14)7(6)15-8(11)12/h2-3H,1H3 |
InChI Key |
GOSSXHHNGXUYFG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2OC1=O)S(=O)(=O)Cl)F |
Origin of Product |
United States |
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